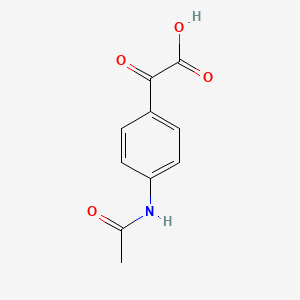

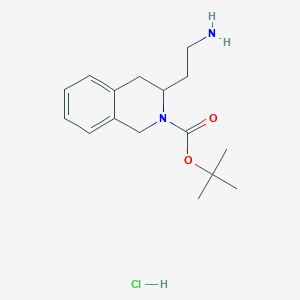

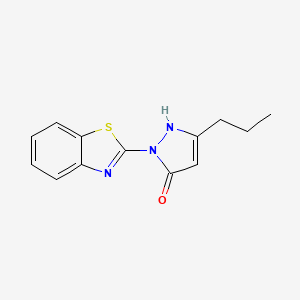

![molecular formula C24H19ClN4OS B2354439 1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114660-91-1](/img/structure/B2354439.png)

1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” belongs to a class of compounds known as 1,2,4-triazoloquinazolinones . These compounds are known for their broad types of biological activity . They are integral features of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For instance, 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray single crystal diffraction and density functional theory (DFT) calculations . These studies provide insights into the molecular geometry and electronic properties of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as DFT calculations . These studies provide insights into properties such as molecular orbitals and electrostatic potential .Applications De Recherche Scientifique

Antihistaminic Potential

A series of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, similar in structure to the compound , have been synthesized and tested for their H1-antihistaminic activity in guinea pigs. These compounds, including 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrated significant protection against histamine-induced bronchospasm. One compound, in particular, was found to be more potent and exhibited negligible sedation compared to chlorpheniramine maleate, suggesting potential for development as a new class of H1-antihistamines (Alagarsamy et al., 2007).

Interaction with SHP2 Protein

Recent studies involving compounds structurally related to 1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have shown promising interactions with SHP2 protein. For instance, 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated favorable interactions and hydrogen bonds with SHP2 protein, suggesting potential inhibitory activity better than the reference compound SHP244 (Wu et al., 2022).

Antitumor Activity

A study on 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a compound closely related to the queried chemical, revealed its antitumor activity. The compound exhibited better antitumor activity than the reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375, indicating its potential as an antitumor agent (Zhou et al., 2021).

Quality Control in Pharmaceutical Research

In pharmaceutical research, particularly for antimalarial agents, quality control methods have been developed for compounds structurally related to 1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This involves various spectroscopy methods and chromatography for quality assessment, indicating the importance of such compounds in the development of new pharmaceuticals (Danylchenko et al., 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with PCAF through effective binding with its active site . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of a known potent inhibitor of the PCAF bromodomain, L-45, to its bioisosteric triazoloquinazoline . This modification maintains other essential structural fragments for effective binding .

Biochemical Pathways

The compound’s interaction with PCAF can affect various biochemical pathways associated with gene expression. By inhibiting PCAF, the compound can potentially alter the acetylation status of histones, thereby influencing the transcriptional activity of numerous genes .

Result of Action

The inhibition of PCAF by this compound can lead to changes in gene expression, potentially affecting cell growth, differentiation, and apoptosis . This could result in anticancer activity, as suggested by the cytotoxic effects observed against various human cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4OS/c25-19-12-10-18(11-13-19)16-31-24-27-26-23-28(15-14-17-6-2-1-3-7-17)22(30)20-8-4-5-9-21(20)29(23)24/h1-13H,14-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPRMORNHFEXEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

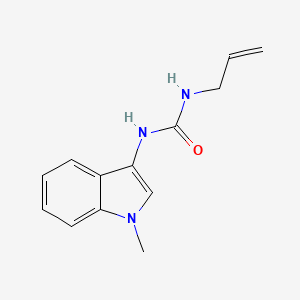

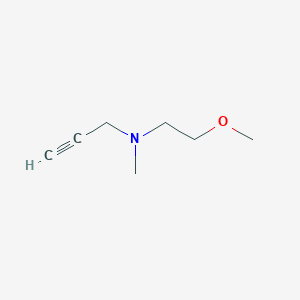

![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)

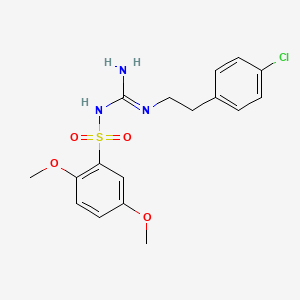

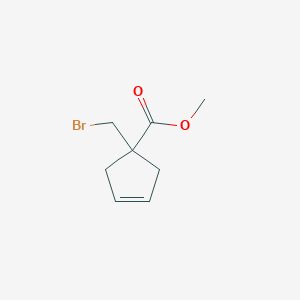

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)

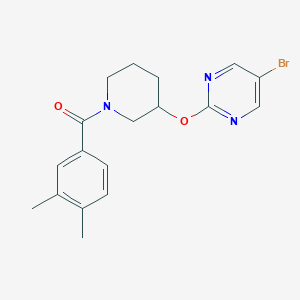

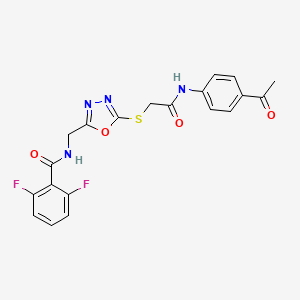

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)

![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)